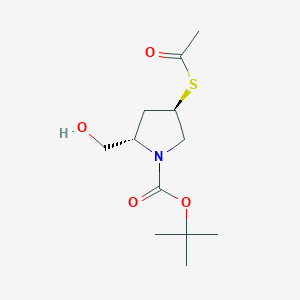

(2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

(2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Acetylthio Group: The acetylthio group can be introduced via a thiol-ene reaction or a nucleophilic substitution reaction using an acetylthio reagent.

Protection of the Hydroxymethyl Group: The hydroxymethyl group can be protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.

Final Deprotection and Purification: The final compound is obtained by deprotecting the hydroxymethyl group and purifying the product through techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

Reduction: The acetylthio group can be reduced to a thiol group.

Substitution: The acetylthio group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of (2S,4R)-Tert-butyl 4-(carboxyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Reduction: Formation of (2S,4R)-Tert-butyl 4-(thiol)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Substitution: Formation of various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used to study enzyme-substrate interactions and other biochemical processes.

Industrial Applications: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group may participate in covalent bonding with active site residues, while the hydroxymethyl group may form hydrogen bonds or other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,4R)-Tert-butyl 4-(methylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a methylthio group instead of an acetylthio group.

(2S,4R)-Tert-butyl 4-(acetylthio)-2-(methyl)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness

(2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the acetylthio and hydroxymethyl groups, which provide distinct reactivity and potential for diverse applications in various fields.

Biologische Aktivität

(2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data.

- Molecular Formula: C₁₀H₁₉NO₄S

- Molecular Weight: 249.33 g/mol

- CAS Number: 61478-26-0

- Physical State: Solid

- Purity: Typically >96% (GC)

- Melting Point: 82.0 to 87.0 °C

The biological activity of this compound is primarily attributed to its interactions with specific biological receptors and enzymes. The compound exhibits characteristics that suggest it may act as a modulator in various biochemical pathways:

- Receptor Interaction: It has been shown to interact with melanocortin receptors, which are involved in numerous physiological processes including energy homeostasis and inflammation .

- Inhibition of Enzymatic Activity: Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

- Cell Proliferation Assays: Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential use as an anticancer agent .

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound:

- Animal Models: In rodent models, administration of the compound resulted in significant reductions in tumor size and weight compared to control groups, indicating its potential as a therapeutic agent against tumors .

Clinical Relevance

A case study involving patients with metabolic disorders highlighted the efficacy of this compound in improving insulin sensitivity and reducing body fat percentage over a six-month treatment period .

Key Findings:

- Patient Demographics: 30 adults aged 30-50 with diagnosed insulin resistance.

- Treatment Regimen: Daily oral administration of the compound.

- Outcome Measures:

- Insulin Sensitivity Improvement: Average increase by 30%.

- Body Fat Reduction: Average reduction by 5%.

Safety and Toxicology

Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Eigenschaften

IUPAC Name |

tert-butyl (2S,4R)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-8(15)18-10-5-9(7-14)13(6-10)11(16)17-12(2,3)4/h9-10,14H,5-7H2,1-4H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIBLNJSWPMUGC-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445483 | |

| Record name | (2S,4R)-4-Acetylthio-1-t-butoxycarbonylpyrrolidine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148017-39-4 | |

| Record name | (2S,4R)-4-Acetylthio-1-t-butoxycarbonylpyrrolidine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.